2-(1,3,5-triméthyl-1H-pyrazol-4-yl)acétamide

Vue d'ensemble

Description

Molecular Structure Analysis

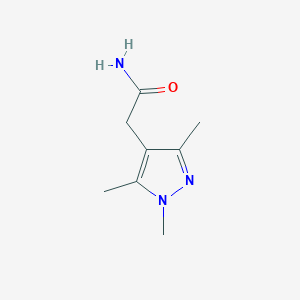

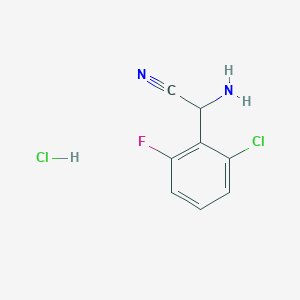

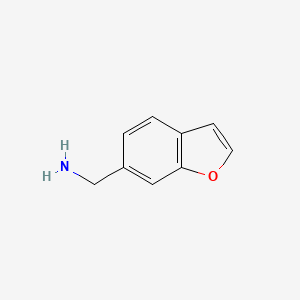

The molecular structure of “2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with three methyl groups and an acetamide group .

Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariennes

Les dérivés du pyrazole, y compris le 2-(1,3,5-triméthyl-1H-pyrazol-4-yl)acétamide, ont été étudiés pour leur potentiel dans le traitement de maladies tropicales telles que la leishmaniose et le paludisme. Ces composés ont montré des résultats prometteurs dans l'inhibition de la croissance des espèces de Leishmania et de Plasmodium berghei, certains dérivés présentant des taux de suppression importants .

Études de Docking Moléculaire

La structure du composé lui permet d'être utilisé dans des études de docking moléculaire pour prédire l'interaction avec des cibles biologiques. Ceci est crucial dans le développement de nouveaux médicaments, car il aide à comprendre l'efficacité du composé et ses effets secondaires potentiels .

Synthèse de Dérivés de Pyrazole

This compound : sert d'intermédiaire clé dans la synthèse de divers dérivés du pyrazole. Ces dérivés sont synthétisés en utilisant différentes techniques, y compris l'irradiation micro-ondes, et ont une large gamme d'applications en chimie médicinale .

Réactif Analytique en Chimie des Métaux de Transition

Les composés à base de pyrazole sont utilisés comme réactifs analytiques en chimie des métaux de transition. Ils sont utilisés pour la complexation avec les métaux et servent de ligands importants en raison de leur capacité à se coordonner avec les ions métalliques .

Matériaux Photoluminescents

Ces composés présentent d'excellentes propriétés de fluorescence, ce qui les rend adaptés à une utilisation comme matériaux photoluminescents. Ils sont utilisés dans le développement de matériaux optiques non linéaires organiques et de matériaux photorefractifs en raison de leur stabilité thermique et de leur résistance au lavage .

Additifs Antioxydants aux Carburants

Les propriétés antioxydantes des dérivés du pyrazole en font des additifs précieux pour les carburants. Ils aident à prévenir l'oxydation, qui peut entraîner la formation de gommes et d'autres dépôts pouvant nuire aux performances du moteur .

Mécanisme D'action

Target of Action

The primary targets of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target, in this case, the LmPTR1 pocket . The fitting pattern of the compound in the active site is characterized by a lower binding free energy, which justifies its potent in vitro antipromastigote activity .

Biochemical Pathways

It is known that the compound has a significant impact on the life cycle of leishmania aethiopica and plasmodium berghei . By interacting with these organisms, the compound disrupts their normal functioning, leading to their eventual death .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The result of the action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria in the affected individuals .

Analyse Biochimique

Biochemical Properties

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide and acetylcholinesterase can influence the enzyme’s activity, potentially leading to changes in neurotransmission and nervous system function.

Cellular Effects

The effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide on various cell types and cellular processes are diverse. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, leading to alterations in cholinergic signaling . Additionally, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide may influence oxidative stress levels within cells, affecting the balance of reactive oxygen species and antioxidant defenses .

Molecular Mechanism

At the molecular level, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide exerts its effects through specific binding interactions with biomolecules. The compound’s pyrazole ring structure allows it to fit into the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses. The precise binding interactions and the resulting biochemical changes are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can lead to sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in animal models are dose-dependent. Different dosages can result in varying degrees of biological activity, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful outcomes. Studies in animal models help establish dosage thresholds and identify any potential side effects associated with high doses of the compound.

Metabolic Pathways

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is involved in specific metabolic pathways that determine its fate within the body. The compound interacts with various enzymes and cofactors that facilitate its metabolism and clearance . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs. Additionally, the effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide on metabolic flux and metabolite levels provide insights into its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The ability of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide to reach its target sites is essential for its biological activity and therapeutic potential. Studies on the compound’s transport mechanisms help elucidate its distribution patterns and potential effects on tissue function.

Subcellular Localization

The subcellular localization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide provides insights into its role in cellular processes and its potential as a therapeutic agent.

Propriétés

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5-7(4-8(9)12)6(2)11(3)10-5/h4H2,1-3H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSGNNVZAVLVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017502-16-7 | |

| Record name | 2-(trimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)

![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)

![3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1520439.png)

![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride](/img/structure/B1520440.png)

![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)